molecular formula C14H15F3O B1324780 Cyclohexyl 2-trifluoromethylphenyl ketone CAS No. 898769-30-7

Cyclohexyl 2-trifluoromethylphenyl ketone

Cat. No.: B1324780
CAS No.: 898769-30-7
M. Wt: 256.26 g/mol
InChI Key: SPHUIRWSZQSIHN-UHFFFAOYSA-N
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Description

Cyclohexyl 2-trifluoromethylphenyl ketone is an organic compound with the molecular formula C14H15F3O and a molecular weight of 256.26 g/mol . It is characterized by the presence of a cyclohexyl group attached to a phenyl ring substituted with a trifluoromethyl group and a ketone functional group. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-trifluoromethylphenyl ketone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclohexylbenzene with trifluoromethylphenyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-trifluoromethylphenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Cyclohexyl 2-trifluoromethylphenyl ketone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclohexyl 2-trifluoromethylphenyl ketone involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes or proteins .

Comparison with Similar Compounds

Cyclohexyl 2-trifluoromethylphenyl ketone can be compared with other similar compounds, such as:

Properties

IUPAC Name

cyclohexyl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHUIRWSZQSIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642601
Record name Cyclohexyl[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-30-7
Record name Cyclohexyl[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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